A Comprehensive Guide to the Structural Elucidation of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
A Comprehensive Guide to the Structural Elucidation of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate
Preamble: The Imperative of Structural Integrity in Drug Discovery
The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its rigid, bicyclic framework provides a valuable template for designing molecules that can interact with a wide range of biological targets, from enzymes to receptors.[3][4] The introduction of specific substituents, such as a bromine atom and a carboxylate group, onto this scaffold creates novel chemical entities with potentially unique pharmacological profiles. Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is one such entity, a building block of significant interest for the synthesis of more complex molecules in drug development pipelines.[5]
The Foundational Step: Synthesis and Chromatographic Purification
Before any characterization can begin, the synthesis and purification of the target compound are paramount. A pure sample is essential for acquiring clean, interpretable spectroscopic data. A common and effective route to this indoline is through the regioselective reduction of its corresponding indole precursor, Methyl 5-bromo-1H-indole-6-carboxylate.
Experimental Protocol: Synthesis via Indole Reduction
-
Dissolution: Dissolve Methyl 5-bromo-1H-indole-6-carboxylate in a suitable solvent such as glacial acetic acid.
-
Reduction: Cool the solution in an ice bath and add a reducing agent like sodium cyanoborohydride (NaBH₃CN) portion-wise. The choice of a milder reducing agent is critical to selectively reduce the C2-C3 double bond of the indole ring without affecting the ester or the aromatic ring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching & Neutralization: Carefully quench the reaction by slowly adding water. Neutralize the solution to a pH of ~7-8 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate.
The Core Analytical Workflow: An Integrated Spectroscopic Approach
The definitive elucidation of the molecule's structure relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system where the data from one technique corroborates the others.[6][7]
Caption: Integrated workflow for synthesis, purification, and structural elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula
The first step in analyzing an unknown is to determine its molecular weight and, if possible, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
-
Causality: For Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (C₁₀H₁₀BrNO₂), the presence of a single bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks). This pattern is a powerful validation of the presence and number of bromine atoms in the molecule.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M]⁺ (for ⁷⁹Br) | 254.9895 | ~254.9895 | Molecular ion peak containing the ⁷⁹Br isotope. |
| [M+2]⁺ (for ⁸¹Br) | 256.9875 | ~256.9875 | Molecular ion peak containing the ⁸¹Br isotope. |
| [M-OCH₃]⁺ | 223.9630 | ~223.9630 | Fragmentation showing loss of the methoxy group. |
| [M-COOCH₃]⁺ | 195.9525 | ~195.9525 | Fragmentation showing loss of the carbomethoxy group. |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range is sufficient to observe the molecular ion cluster (e.g., 50-500 m/z).
-
Analysis: Analyze the resulting spectrum for the exact mass of the molecular ion and confirm the characteristic [M]⁺/[M+2]⁺ isotopic pattern.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides rapid, non-destructive confirmation of the functional groups present in the molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
-
Causality: The presence of an N-H bond (from the indoline), a C=O bond (from the ester), and both sp² (aromatic) and sp³ (aliphatic) C-H bonds will give rise to distinct, identifiable peaks in the IR spectrum, confirming the major structural components.[9]
Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3450 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=O (Ester) | Stretch | 1700 - 1725 | Strong |
| C=C (Aromatic) | Stretch | 1550 - 1650 | Medium |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
| C-Br | Stretch | 500 - 600 | Medium-Weak |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete and unambiguous picture of the molecular structure.[11]
¹H NMR Spectroscopy: Proton Environment
¹H NMR provides information on the number of different proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).
-
Causality: The two aromatic protons will appear as singlets due to the substitution pattern preventing ortho or meta coupling. The two aliphatic -CH₂- groups at positions 2 and 3 will appear as triplets due to coupling with each other. The N-H proton will likely be a broad singlet, and the methyl ester protons will be a sharp singlet.
¹³C NMR Spectroscopy: Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments. Techniques like DEPT-135 can further distinguish between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons.[12]
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
| 1 (N-H) | ~4.5-5.5 | br s | - | - |
| 2 (-CH₂-) | ~3.6 | t, J ≈ 8.5 Hz | ~48 | Negative |
| 3 (-CH₂-) | ~3.1 | t, J ≈ 8.5 Hz | ~30 | Negative |
| 3a | - | - | ~130 | Quaternary |
| 4 | ~7.5 | s | ~128 | CH (Positive) |
| 5 | - | - | ~115 | Quaternary (C-Br) |
| 6 | - | - | ~118 | Quaternary |
| 7 | ~6.8 | s | ~110 | CH (Positive) |
| 7a | - | - | ~150 | Quaternary |
| -COOCH₃ | - | - | ~168 | Quaternary (C=O) |
| -COOCH₃ | ~3.9 | s | ~52 | CH₃ (Positive) |
2D NMR: Connecting the Pieces
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment validates proton-proton coupling. A crucial cross-peak will be observed between the triplet at ~3.6 ppm (H-2) and the triplet at ~3.1 ppm (H-3), confirming their adjacency in the five-membered ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. For example, the singlet at ~7.5 ppm will correlate with the carbon signal at ~128 ppm, definitively assigning them as C4-H4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the full structure by revealing 2- and 3-bond correlations between protons and carbons.
Caption: Key expected HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum, along with a DEPT-135 experiment.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. The HMBC experiment is particularly critical and should be optimized to observe correlations over ~8 Hz.
-
Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal and confirm the connectivity map of the molecule.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.
-
MS confirms the molecular formula and the presence of bromine.
-
IR validates the existence of the key functional groups (N-H, C=O, C-H bonds).
-
NMR (¹H, ¹³C, and 2D) provides the definitive, high-resolution map of atomic connectivity.
The data from each technique cross-validates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous approach ensures the integrity of the molecule used in further research, providing a solid foundation for its application in the complex and demanding field of drug development.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]
-
Synthesis and Infrared Spectra of Some Indole Compounds. ACS Publications. Available at: [Link]
-
Biomedical Importance of Indoles. PubMed Central. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
FT-IR spectrum of control indole. ResearchGate. Available at: [Link]
-
SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]
-
Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). ResearchGate. Available at: [Link]
-
Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]
-
Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons, Ltd. Available at: [Link]
-
Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed Central. Available at: [Link]
-
Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. Available at: [Link]
-
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. Available at: [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed Central. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
-
Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole. ACS Publications. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]
-
Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]
-
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Royal Society of Chemistry. Available at: [Link]
-
Halogenation, Nitration, and Sulfonation | Heterocyclic compounds part 6. YouTube. Available at: [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester. Pharmaffiliates. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
-
Methyl 5-bromo-1H-indole-3-carboxylate. PubChem. Available at: [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Arkat USA. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. smbstcollege.com [smbstcollege.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. tetratek.com.tr [tetratek.com.tr]

